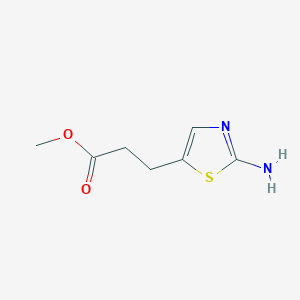

Methyl 3-(2-aminothiazol-5-yl)propanoate

Description

Properties

IUPAC Name |

methyl 3-(2-amino-1,3-thiazol-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-11-6(10)3-2-5-4-9-7(8)12-5/h4H,2-3H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQIAVUGWQSTCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-aminothiazol-5-yl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be further modified . Another approach involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This might include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminothiazol-5-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Chemical Synthesis

Methyl 3-(2-aminothiazol-5-yl)propanoate serves as a crucial building block in organic synthesis. It can be synthesized through a reaction between 2-aminothiazole and methyl acrylate, typically facilitated by a base like sodium hydroxide or potassium carbonate. The reaction conditions generally involve heating the mixture at temperatures between 80°C to 100°C for several hours, followed by purification methods such as recrystallization or column chromatography.

Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Studies have shown that derivatives of thiazole compounds, including this compound, demonstrate significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The structural features of these compounds contribute to their efficacy in inhibiting bacterial growth .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. For instance, synthesized thiazole derivatives have shown cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and K562 (leukemia). The mechanism of action often involves the inhibition of specific enzymes related to cell proliferation .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate. Its ability to interact with various molecular targets makes it a candidate for drug development aimed at treating infections and cancer.

Case Studies

- Cytotoxicity Studies : A series of thiazole derivatives were synthesized, showing varying degrees of cytotoxicity against cancer cell lines. Compounds with specific substitutions on the thiazole ring exhibited enhanced activity compared to others .

- Antimicrobial Efficacy : Research highlighted the effectiveness of thiazole derivatives against fungal strains, indicating their potential use in developing antifungal agents .

Industrial Applications

Beyond laboratory research, this compound finds applications in industrial settings for producing specialty chemicals and materials with unique properties. Its versatility allows it to be integrated into various formulations aimed at enhancing product performance in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Methyl 3-(2-aminothiazol-5-yl)propanoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially activating or inhibiting biochemical pathways. For example, thiazole derivatives have been shown to interact with topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and synthesis conditions between Methyl 3-(2-aminothiazol-5-yl)propanoate and analogous compounds:

Biological Activity

Methyl 3-(2-aminothiazol-5-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound contains a thiazole ring, which is known for its diverse biological activities. The thiazole moiety is associated with various pharmacological properties, including anticancer and antimicrobial effects. The structure can be represented as follows:

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit potent anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes key findings from relevant studies:

The compound demonstrated strong inhibition of cell proliferation in these lines, with mechanisms involving reactive oxygen species (ROS) generation and autophagy induction.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study reported its effectiveness against various Gram-positive and Gram-negative bacteria, as detailed in the table below:

The compound exhibited significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for therapeutic applications.

The mechanisms underlying the biological activities of this compound are multifaceted:

-

Anticancer Mechanisms :

- Induction of apoptosis through ROS generation.

- Activation of autophagic pathways leading to cell death.

- Inhibition of critical signaling pathways involved in cancer cell survival.

-

Antimicrobial Mechanisms :

- Disruption of bacterial cell wall synthesis.

- Inhibition of essential metabolic pathways in bacteria.

- Potential interference with biofilm formation.

Case Studies

Several case studies have highlighted the efficacy of this compound:

-

Study on Cancer Cell Lines :

A comprehensive study evaluated the compound against multiple cancer cell lines, revealing its ability to induce apoptosis and inhibit tumor growth in vivo models. The study utilized flow cytometry to assess apoptosis markers and confirmed the compound's potency through dose-response assays. -

Antimicrobial Efficacy Against Resistant Strains :

Another investigation focused on the antimicrobial properties of the compound against drug-resistant strains. The results indicated that it was more effective than conventional antibiotics like ampicillin, particularly against MRSA strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.